

4-n-Boc-amino-3-methoxy-phenylboronic acid

IUPAC name

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-n-Boc-amino-3-methoxy-phenylboronic acid

Cat. No.: B1334049

[Get Quote](#)

An In-depth Technical Guide to (4-((tert-Butoxycarbonyl)amino)-3-methoxyphenyl)boronic Acid

Introduction

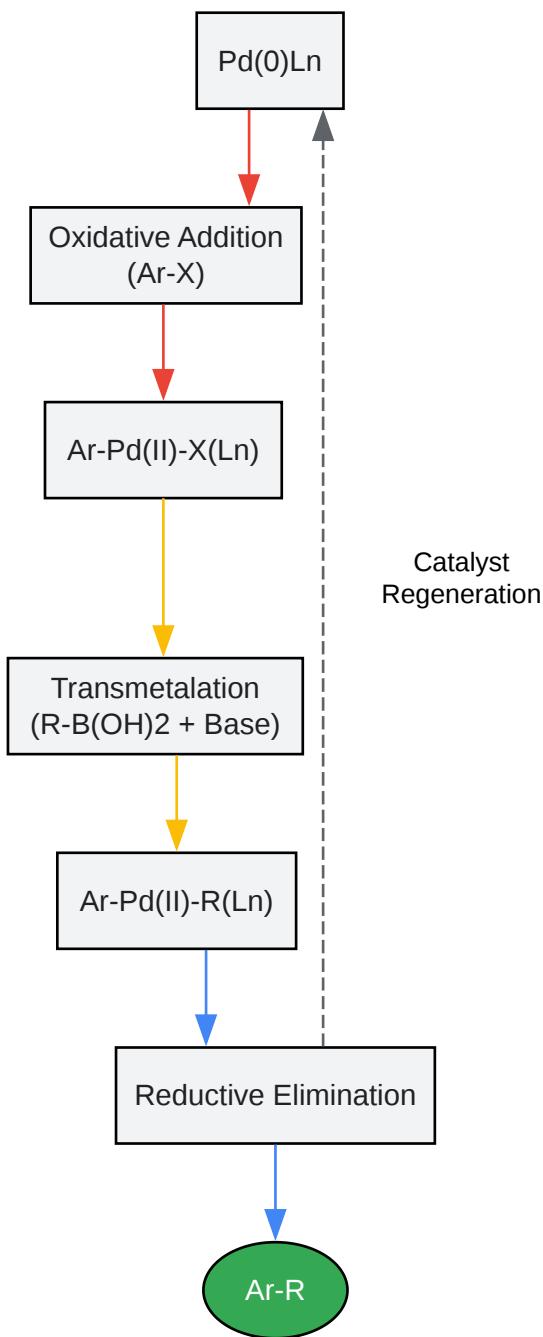
(4-((tert-Butoxycarbonyl)amino)-3-methoxyphenyl)boronic acid is a key building block in synthetic organic chemistry, particularly valued in the development of novel pharmaceutical compounds. Its utility is primarily demonstrated in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are fundamental for the creation of carbon-carbon bonds. The presence of the Boc-protected amine and the methoxy group on the phenyl ring allows for precise structural modifications, making it an important intermediate in the synthesis of complex molecules and active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its chemical properties, applications, and detailed experimental protocols.

Chemical Identity and Properties

The compound is systematically named [3-methoxy-4-[(2-methylpropan-2-yl)oxycarbonyl]amino]phenyl]boronic acid.^{[1][2][3]} It is also commonly referred to as **4-N-Boc-amino-3-methoxy-phenylboronic acid**.

Physicochemical Data

A summary of the key quantitative data for this compound is presented below.


Property	Value	Reference
IUPAC Name	[3-methoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]boronic acid	[1] [3]
CAS Number	669713-95-5	[1] [3] [4]
Molecular Formula	C12H18BNO5	[1] [2] [4]
Molecular Weight	267.09 g/mol	[1] [4]
Appearance	Solid	[3] [5]
Purity	≥95.0%	[3] [5]
Storage Temp.	2-8°C	[1]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application for (4-((tert-Butoxycarbonyl)amino)-3-methoxyphenyl)boronic acid is in the Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between the boronic acid and an organohalide, catalyzed by a palladium(0) complex. The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and high yields.

Catalytic Cycle

The mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium complex.

[Click to download full resolution via product page](#)

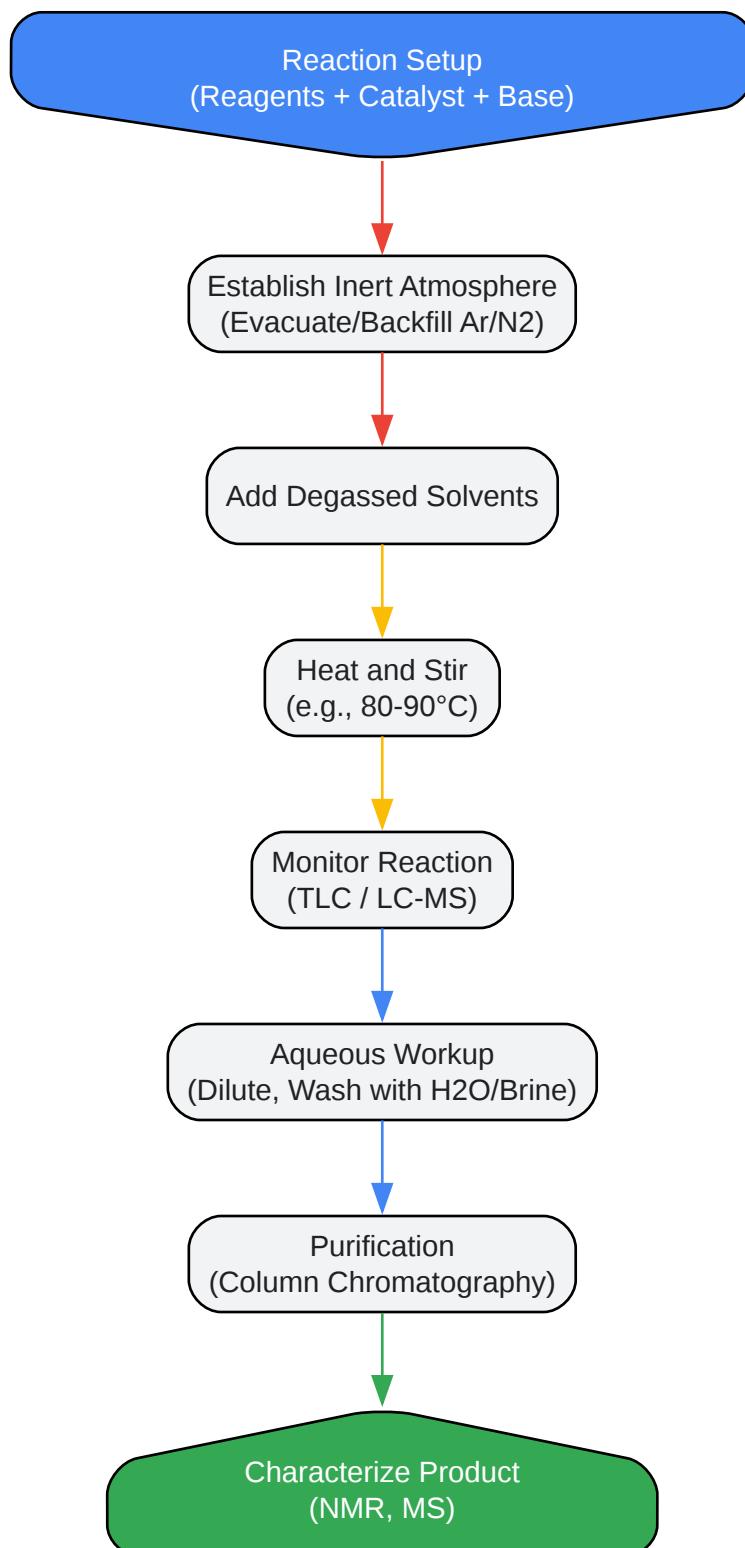
Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following section details a general experimental protocol for a Suzuki-Miyaura cross-coupling reaction using an arylboronic acid such as (4-((tert-Butoxycarbonyl)amino)-3-methoxyphenyl)boronic acid.

General Protocol for Suzuki-Miyaura Coupling

This procedure is a representative method and may require optimization based on the specific aryl halide used.


Materials:

- (4-((tert-Butoxycarbonyl)amino)-3-methoxyphenyl)boronic acid (1.2 equivalents)
- Aryl halide (e.g., Aryl bromide or iodide) (1.0 equivalent)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$) (0.03 - 0.05 equivalents)
- Base (e.g., K_3PO_4 or K_2CO_3) (2.0 - 3.0 equivalents)
- Solvent system (e.g., 1,4-Dioxane/ H_2O 4:1)

Procedure:

- Reaction Setup: To a dry round-bottom flask or Schlenk tube, add the aryl halide (1.0 eq), (4-((tert-Butoxycarbonyl)amino)-3-methoxyphenyl)boronic acid (1.2 eq), the base (3.0 eq), and the palladium catalyst (0.03 eq).[\[6\]](#)[\[7\]](#)
- Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[\[6\]](#)
- Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water) via syringe.[\[6\]](#)[\[7\]](#)
- Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-90°C) with vigorous stirring.[\[6\]](#)[\[7\]](#)
- Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed (typically 4-24 hours).[\[7\]](#)[\[8\]](#)
- Workup:

- Cool the reaction mixture to room temperature.
 - Dilute the mixture with an organic solvent like ethyl acetate.[7][8]
 - Transfer to a separatory funnel and wash with water and then with brine to remove the base and inorganic byproducts.[7][8]
- Purification:
 - Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.[7][9]
 - Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired biaryl product.[7][8]

[Click to download full resolution via product page](#)

General experimental workflow for Suzuki-Miyaura coupling.

Applications in Drug Discovery and Development

Boronic acids are crucial structural motifs in medicinal chemistry.[\[10\]](#) The Boc-protected aminophenyl boronic acid scaffold is a versatile starting point for the synthesis of inhibitors and modulators of various biological targets. The ability to readily form biaryl structures through Suzuki coupling allows medicinal chemists to explore structure-activity relationships (SAR) by introducing diverse substituents. This compound serves as a precursor for creating libraries of novel molecules for screening in drug discovery programs targeting areas such as oncology, inflammation, and infectious diseases.[\[11\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-N-Boc-amino-3-methoxyphenylboronic acid CAS#: 669713-95-5 [amp.chemicalbook.com]
- 2. PubChemLite - 4-n-boc-amino-3-methoxy-phenylboronic acid (C12H18BNO5) [pubchemlite.lcsb.uni.lu]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. parchem.com [parchem.com]
- 5. 4-(N-Boc-amino)phenylboronic acid = 95.0 380430-49-9 [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. rose-hulman.edu [rose-hulman.edu]
- 10. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bocsci.com [bocsci.com]
- To cite this document: BenchChem. [4-n-Boc-amino-3-methoxy-phenylboronic acid IUPAC name]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1334049#4-n-boc-amino-3-methoxy-phenylboronic-acid-iupac-name>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com